molecular formula C7H5F2NO3 B2803963 1,2-Difluoro-4-methoxy-3-nitrobenzene CAS No. 1806370-26-2

1,2-Difluoro-4-methoxy-3-nitrobenzene

Cat. No. B2803963
CAS RN: 1806370-26-2
M. Wt: 189.118
InChI Key: QWHFCBJLLRPNGK-UHFFFAOYSA-N
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Description

1,2-Difluoro-4-methoxy-3-nitrobenzene is a chemical compound with the molecular formula C7H5F2NO3 . It is a light brown to brown solid or liquid . The IUPAC name for this compound is 1,2-difluoro-3-methoxy-4-nitrobenzene .


Molecular Structure Analysis

The molecular structure of 1,2-Difluoro-4-methoxy-3-nitrobenzene consists of a benzene ring with two fluorine atoms, a methoxy group, and a nitro group attached to it . The InChI code for this compound is 1S/C7H5F2NO3/c1-13-7-5 (10 (11)12)3-2-4 (8)6 (7)9/h2-3H,1H3 .


Physical And Chemical Properties Analysis

1,2-Difluoro-4-methoxy-3-nitrobenzene has a molecular weight of 189.116 . It has a density of 1.4±0.1 g/cm3 . The boiling point of this compound is 259.0±35.0 °C at 760 mmHg . The flash point is 110.4±25.9 °C . The compound is stable at room temperature .

Scientific Research Applications

Electron Attachment and Dissociative Electron Attachment Studies

Nitrobenzene derivatives, including fluoro-nitrobenzenes, have been extensively studied for their behavior in electron attachment processes. These studies are crucial for understanding the fundamental interactions between electrons and molecular systems, which has implications in fields like radiation chemistry and environmental chemistry. For example, research by Asfandiarov et al. (2007) on various nitrobenzene derivatives, including fluoro-nitrobenzenes, using electron transmission spectroscopy (ETS) and dissociative electron attachment spectroscopy (DEAS), provides valuable insights into the electron attachment energies and the formation of negative ions, which are essential for understanding the chemical behavior of these compounds in various environments (Asfandiarov et al., 2007).

Structural and Crystallographic Studies

Methoxybenzenes, including those substituted with nitro groups, are subjects of structural and crystallographic studies to understand their molecular geometry, bonding, and interactions. Such studies are fundamental in materials science, aiding in the design of new materials with desired properties. Research by Fun et al. (1997) on methoxybenzene derivatives provides a basis for understanding how different substituents, including nitro groups, influence the molecular structure and intermolecular interactions, which are critical for the development of materials with specific characteristics (Fun et al., 1997).

Nucleophilic Aromatic Substitution Reactions

The study of nucleophilic aromatic substitution (SNAr) reactions is fundamental in organic chemistry, particularly in the synthesis of various aromatic compounds. Nitrobenzene derivatives, including those with methoxy and fluoro substituents, serve as key substrates in exploring these reactions. Research by Cervera et al. (1996) on the SNAr reactions of difluoro-chloronitrobenzenes with different nucleophiles sheds light on the influence of substituents on reaction mechanisms and product selectivity, which is crucial for designing efficient synthetic routes for aromatic compounds (Cervera et al., 1996).

Synthesis and Characterization of Organic Compounds

Derivatives of nitrobenzene, including those with fluoro and methoxy groups, are often used in the synthesis of complex organic molecules. Studies on the synthesis and characterization of these derivatives provide insights into new synthetic methods and the properties of the resulting compounds. For example, research on the synthesis of methoxyphenol derivatives from nitrobenzene precursors contributes to the development of new synthetic methodologies and the understanding of reaction mechanisms in organic synthesis (Jian, 2000).

Atmospheric Chemistry and Environmental Impact

Methoxyphenols, related to methoxy-nitrobenzene derivatives, play a significant role in atmospheric chemistry, particularly in the context of biomass burning emissions. Studies on the reactivity of these compounds with atmospheric radicals contribute to understanding their environmental impact and role in air quality. Research on the atmospheric reactivity of methoxyphenols like guaiacol with hydroxyl radicals provides valuable data on secondary organic aerosol formation and the gas-phase oxidation products, which are important for assessing the environmental impact of biomass burning (Lauraguais et al., 2014).

Safety And Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes . Seek medical attention .

properties

IUPAC Name

1,2-difluoro-4-methoxy-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO3/c1-13-5-3-2-4(8)6(9)7(5)10(11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHFCBJLLRPNGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Difluoro-4-methoxy-3-nitrobenzene

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